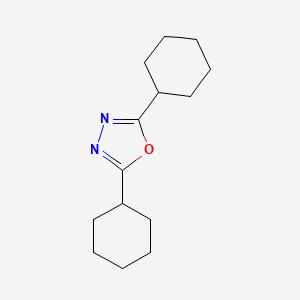

2,5-Dicyclohexyl-1,3,4-oxadiazole

Descripción

Historical Trajectory and Evolution of 1,3,4-Oxadiazole (B1194373) Chemistry

The journey of 1,3,4-oxadiazoles from a chemical curiosity to a cornerstone of modern research has been marked by a steady accumulation of synthetic methodologies and a growing appreciation of their diverse applications. chim.it Initially, the synthesis of the 1,3,4-oxadiazole ring was a complex endeavor. However, over the years, a variety of synthetic routes have been developed, making these compounds more accessible for study. chim.itnih.govnih.gov Key methods include the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride, and the reaction of acid hydrazides with various reagents. chim.itnih.gov The evolution of synthetic techniques, including the advent of metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of 1,3,4-oxadiazole derivatives, allowing for the creation of complex molecules with tailored properties. rsc.org This has been paralleled by a surge in interest in their potential applications, driven by the discovery of their broad spectrum of biological activities and unique electronic properties. ijsrst.comtandfonline.comnih.gov

Significance of Five-Membered Nitrogen and Oxygen Heterocycles in Contemporary Chemical Research

Five-membered heterocyclic compounds containing nitrogen and oxygen atoms are fundamental building blocks in contemporary chemical research, particularly in medicinal chemistry and materials science. wisdomlib.orgmdpi.comopenmedicinalchemistryjournal.com Their significance stems from their unique structural and electronic properties. The presence of heteroatoms like nitrogen and oxygen imparts polarity and the ability to form hydrogen bonds, which can enhance binding affinity to biological targets and improve physicochemical properties like solubility. mdpi.comnih.gov

These heterocycles, including the 1,3,4-oxadiazole ring, are often considered privileged scaffolds in drug discovery. frontiersin.org They can act as bioisosteres, mimicking the structure and function of other chemical groups like amides and esters, but with improved metabolic stability. nih.govnih.govacs.org This characteristic is highly valuable in the design of new therapeutic agents. nih.gov In materials science, the electronic nature of these rings makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. chim.itrsc.org The scientific interest in 1,3,4-oxadiazoles has been on a continuous rise since the year 2000, reflecting their growing importance in various scientific and industrial sectors. tandfonline.com

Structural Characteristics of 1,3,4-Oxadiazoles within Heterocyclic Frameworks

The 1,3,4-oxadiazole is a five-membered aromatic ring containing one oxygen atom and two nitrogen atoms. rroij.commdpi.com Its structure is derived from furan (B31954) by the replacement of two carbon atoms with pyridine-type nitrogen atoms. nih.govmdpi.com This arrangement of atoms results in a planar ring system with specific electronic properties. The 1,3,4-oxadiazole ring is considered electron-deficient, which influences the reactivity of attached substituent groups. mdpi.com

Among the different isomers of oxadiazole, the 1,3,4-isomer is noted for its high thermal stability. chim.itderpharmachemica.com This stability, combined with its electronic characteristics, makes it a desirable component in various functional molecules. The presence of the pyridine-type nitrogen atoms can facilitate interactions with biological macromolecules. tandfonline.com Furthermore, the 1,3,4-oxadiazole moiety is known for its relatively low lipophilicity compared to its 1,2,4-isomer, which can be advantageous in drug design. acs.orgresearchgate.net

| Property | Description |

| Ring Size | 5-membered |

| Heteroatoms | 1 Oxygen, 2 Nitrogen |

| Aromaticity | Aromatic |

| Isomer Stability | 1,3,4-oxadiazole is the most stable among its isomers. chim.it |

| Electronic Nature | Electron-deficient |

Structure

3D Structure

Propiedades

Número CAS |

13044-05-8 |

|---|---|

Fórmula molecular |

C14H22N2O |

Peso molecular |

234.34 g/mol |

Nombre IUPAC |

2,5-dicyclohexyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H22N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h11-12H,1-10H2 |

Clave InChI |

PPXGOZNKKRLNOT-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2=NN=C(O2)C3CCCCC3 |

Origen del producto |

United States |

Spectroscopic Characterization and Elucidation of 2,5 Dicyclohexyl 1,3,4 Oxadiazole Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopic Analysis of Cyclohexyl and Oxadiazole Protons

The ¹H NMR spectrum of 2,5-dicyclohexyl-1,3,4-oxadiazole is characterized by the signals from the two equivalent cyclohexyl rings. Due to the symmetry of the molecule, a single set of signals represents the protons of both cyclohexyl groups. The spectrum typically displays a complex multiplet in the upfield region, generally between δ 1.10 and 2.00 ppm. nih.gov This broad signal arises from the overlapping resonances of the axial and equatorial protons on the cyclohexane (B81311) rings.

The proton attached to the carbon alpha to the oxadiazole ring (the methine proton) is expected to be the most downfield of the cyclohexyl signals due to the deshielding effect of the heterocyclic ring. In similar structures, this methine proton can sometimes be distinguished as a separate multiplet. For instance, in related cyclohexyl-substituted oxadiazole or similar heterocyclic systems, the cyclohexyl protons appear as a series of multiplets. nih.gov In N,N'-dicyclohexyl-[3,3'-bi(1,2,4-oxadiazole)]-5,5'-diamine, the eleven protons on the cyclohexane ring appear as a multiplet between δ 1.59-1.73 ppm. nih.gov The absence of protons directly attached to the oxadiazole ring means no signals will appear in the typical aromatic or heteroaromatic region of the spectrum for the core structure.

Table 1: Expected ¹H NMR Chemical Shifts for 2,5-Dicyclohexyl-1,3,4-oxadiazole

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons (-CH₂) | ~ 1.10 - 1.95 | Multiplet (m) |

Note: The chemical shifts are approximate and based on data from structurally related compounds.

¹³C NMR Spectroscopic Analysis of Skeletal Carbons

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For 2,5-dicyclohexyl-1,3,4-oxadiazole, the spectrum will show signals for the oxadiazole ring carbons and the cyclohexyl carbons.

The two carbons of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are chemically equivalent due to the molecule's symmetry and are significantly deshielded by the adjacent oxygen and nitrogen atoms. Their resonance typically appears far downfield, in the range of δ 160–170 ppm. For example, in various 2,5-disubstituted 1,3,4-oxadiazoles, these carbons are consistently observed around δ 164-167 ppm. mdpi.com

The carbons of the two equivalent cyclohexyl rings will appear in the upfield region of the spectrum. Due to symmetry, four distinct signals are expected for the six carbons of each ring: one for the methine carbon (C-1) attached to the oxadiazole, and three for the five methylene (B1212753) carbons (C-2/C-6, C-3/C-5, and C-4). In a related compound, 5-acetamido-3-acetyl-2-cyclohexyl-2,3-dihydro-1,3,4-oxadiazole, the cyclohexyl carbons resonate at δ 40.3 (CH), 27.6 (2CH₂), 25.3 (2CH₂), and 24.2 (CH₂). This provides a representative range for the expected chemical shifts in the target molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for 2,5-Dicyclohexyl-1,3,4-oxadiazole

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole Carbons (C2/C5) | ~ 164 - 167 |

| Cyclohexyl Methine Carbon (C-1) | ~ 35 - 45 |

Note: The chemical shifts are approximate and based on data from structurally related compounds. mdpi.com

Advanced 2D NMR Techniques (e.g., DEPT, HMQC, HMBC) for Structural Confirmation

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate among the cyclohexyl carbons. It would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. In this molecule, the methine carbon would appear as a positive peak, while the five methylene carbons would appear as negative peaks, confirming their identity.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, also known as HETCOR, correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the methine proton signal (~δ 2.1 ppm) to the methine carbon signal (~δ 40 ppm) and would similarly link the various methylene proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a "fingerprint" of the functional groups present. The FT-IR spectrum of 2,5-dicyclohexyl-1,3,4-oxadiazole is expected to show several characteristic absorption bands. ijper.org

The most prominent signals related to the heterocyclic core are the C=N stretching vibration, typically found in the 1610–1670 cm⁻¹ region, and the C-O-C (ether-like) stretching vibrations of the oxadiazole ring, which usually appear between 1000 and 1250 cm⁻¹. ijper.orguobaghdad.edu.iq The spectrum will also be dominated by signals from the cyclohexyl groups. Strong bands corresponding to the aliphatic C-H stretching of the CH₂ and CH groups will be observed in the 2850–3000 cm⁻¹ range. In addition, C-H bending vibrations for the cyclohexyl rings are expected around 1450 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 2,5-Dicyclohexyl-1,3,4-oxadiazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyclohexyl C-H | Stretching | 2850 - 2950 |

| Oxadiazole C=N | Stretching | 1610 - 1670 |

| Cyclohexyl C-H | Bending | ~ 1450 |

Note: The wavenumbers are based on characteristic values for these functional groups in related molecules. ijper.orguobaghdad.edu.iq

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns. For 2,5-dicyclohexyl-1,3,4-oxadiazole (C₁₄H₂₂N₂O), the nominal molecular weight is 234 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 234. The fragmentation pattern would likely be dominated by the loss of the cyclohexyl substituents. A primary fragmentation pathway would involve the cleavage of the bond between the cyclohexyl ring and the oxadiazole core, leading to a prominent fragment ion corresponding to the loss of a cyclohexyl radical (•C₆H₁₁), resulting in a peak at m/z = 151. Another significant fragmentation could be the loss of cyclohexene (B86901) (C₆H₁₀) via McLafferty-type rearrangement if applicable, or simple bond cleavage.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves as a powerful tool for confirming the elemental composition of the molecule. mdpi.com The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₄H₂₃N₂O⁺) is 235.1805. The experimental observation of a mass value very close to this calculated value would provide unambiguous confirmation of the molecular formula.

Validation of Synthetic Routes through Comprehensive Spectral Analysis

Research on analogous compounds, such as 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, offers valuable insights into the characteristic spectral features of the dicyclohexyl-oxadiazole moiety. nih.gov

¹H NMR Spectroscopy

The ¹H NMR spectrum is instrumental in identifying the protons associated with the cyclohexyl rings. The complex multiplet signals observed in the upfield region, typically between δ 1.19 and 2.09 ppm, are characteristic of the methylene (CH₂) and methine (CH) protons of the two cyclohexyl groups. nih.gov The integration of these signals would correspond to the 22 protons of the two cyclohexyl rings. A multiplet observed around δ 2.90-3.00 ppm can be attributed to the methine proton of the cyclohexyl ring directly attached to the oxadiazole ring. nih.gov

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the carbon framework of the molecule. The carbons of the 1,3,4-oxadiazole ring are expected to appear at characteristic downfield shifts, typically in the range of δ 160-170 ppm, confirming the formation of the heterocyclic ring. The signals for the cyclohexyl carbons would be observed in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for confirming the formation of the oxadiazole ring and the absence of starting materials. Key absorption bands would include:

C=N stretching: A characteristic absorption band in the region of 1630-1680 cm⁻¹ indicates the presence of the C=N bond within the oxadiazole ring.

C-O-C stretching: The stretching vibration of the C-O-C ether linkage in the oxadiazole ring is typically observed in the range of 1020-1250 cm⁻¹. nih.gov

C-H stretching: Strong absorption bands around 2850-2930 cm⁻¹ are indicative of the C-H stretching vibrations of the cyclohexyl groups. nih.gov

The absence of a strong absorption band corresponding to the N-H stretch of the hydrazide precursor would further confirm the successful cyclization to the oxadiazole.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, providing conclusive evidence of its identity. For 2,5-dicyclohexyl-1,3,4-oxadiazole (C₁₄H₂₂N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 234.34 g/mol . The fragmentation pattern would likely show the loss of cyclohexyl groups, further corroborating the proposed structure.

The collective data from these spectroscopic techniques provides a robust validation of the synthetic route to 2,5-dicyclohexyl-1,3,4-oxadiazole, confirming its molecular structure with a high degree of certainty.

Data Tables

Table 1: Characteristic ¹H NMR Chemical Shifts for the Cyclohexyl Moiety

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl CH₂, CH | 1.19 - 2.09 | Multiplet |

| Cyclohexyl CH (adjacent to oxadiazole) | 2.90 - 3.00 | Multiplet |

Data is based on analogous compounds reported by Kavitha et al., 2017. nih.gov

Table 2: Characteristic IR Absorption Bands for 2,5-Disubstituted-1,3,4-oxadiazoles

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | 2850 - 2930 |

| C=N (Oxadiazole ring) | 1630 - 1680 |

| C-O-C (Oxadiazole ring) | 1020 - 1250 |

Data is based on general ranges for oxadiazole compounds and data from Kavitha et al., 2017. nih.gov

Chemical Reactivity and Derivatization Strategies for 2,5 Dicyclohexyl 1,3,4 Oxadiazole

Reactivity at the Nitrogen Atoms of the Oxadiazole Ring

The nitrogen atoms in the 1,3,4-oxadiazole (B1194373) ring are analogous to those in pyridine, possessing lone pairs of electrons that are the most available sites for electrophilic attack. globalresearchonline.netajpsonline.com The electron-withdrawing nature of the adjacent oxygen and the other nitrogen atom deactivates the ring's carbon atoms towards electrophiles. chemicalbook.comajpsonline.com

Due to the electron-deficient character of the 1,3,4-oxadiazole ring, electrophilic substitution at the carbon positions is exceptionally difficult. chemicalbook.comajpsonline.com Instead, electrophiles preferentially react with the electron-rich nitrogen atoms. thieme-connect.deglobalresearchonline.net This interaction typically involves the nitrogen atom acting as a nucleophile, leading to the formation of a 1,3,4-oxadiazolium ion. thieme-connect.de The reactivity at the nitrogen can be enhanced if the ring is substituted with electron-releasing groups, which increase the electron density on the heteroatoms. globalresearchonline.netajpsonline.com While direct examples for the 2,5-dicyclohexyl derivative are specific, the general principle of electrophilic attack at nitrogen is a fundamental aspect of 1,3,4-oxadiazole chemistry.

Oxidative Reactivity of the 2,5-Dicyclohexyl-1,3,4-oxadiazole Scaffold

The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability. mdpi.com It is often formed through oxidative cyclization reactions of precursors like N-acylhydrazones, using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), bromine (Br₂), or hypervalent iodine reagents. nih.govacs.orgmdpi.com This indicates that the oxadiazole ring itself is the stable product of oxidation.

However, the scaffold is not entirely inert to oxidation under all conditions. The introduction of strong electron-donating groups (EDGs) onto the oxadiazole ring can create electron donor-acceptor compounds that are more easily oxidized. sapub.org This property is sometimes exploited in the design of novel antioxidants. sapub.org For the 2,5-dicyclohexyl-1,3,4-oxadiazole, the cyclohexyl groups are electron-donating through an inductive effect, which could slightly increase the susceptibility of the molecule to oxidation compared to derivatives with electron-withdrawing groups.

Various oxidizing agents have been employed in the synthesis of 1,3,4-oxadiazoles, highlighting the stability of the resulting ring system.

| Oxidizing Agent Used in Synthesis | Precursor Type | Reference |

| Dess–Martin periodinane (DMP) | N-acylhydrazones | openmedicinalchemistryjournal.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acylthiosemicarbazide | nih.gov |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | N-acylhydrazones | mdpi.com |

| Mercury(II) oxide (HgO) and Iodine (I₂) | Hydrazones | mdpi.com |

| Fe(III)/TEMPO | Aroyl hydrazones | organic-chemistry.org |

| Copper(II) Triflate (Cu(OTf)₂) | N-arylidenearoylhydrazide | organic-chemistry.org |

Functionalization and Substitution Reactions on the Cyclohexyl Moieties

Direct functionalization of the cyclohexyl rings on a pre-formed 2,5-dicyclohexyl-1,3,4-oxadiazole is a viable strategy for derivatization. While much of the literature focuses on synthesizing oxadiazoles (B1248032) from already-modified starting materials, standard alkane chemistry can be applied to the cyclohexyl groups. A strategic approach involves introducing a functional handle, such as a halogen, which can then be displaced or used in further reactions. This is analogous to methods where terminal bromo-alkyl substituents on an oxadiazole are substituted by nucleophiles like diisopropyl iminodiacetate (B1231623). mdpi.comresearchgate.net

Potential reactions for modifying the cyclohexyl groups include free-radical halogenation to introduce a bromine or chlorine atom, which can then serve as a leaving group for nucleophilic substitution or as a precursor for organometallic reagents.

| Reaction Type | Reagents | Potential Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 2-(Bromocyclohexyl)-5-cyclohexyl-1,3,4-oxadiazole |

| Oxidation | Chromic acid (H₂CrO₄) or PCC | 2-(Oxocyclohexyl)-5-cyclohexyl-1,3,4-oxadiazole |

| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) on a halogenated cyclohexyl group | 2-(Azidocyclohexyl)-5-cyclohexyl-1,3,4-oxadiazole |

Introduction of Diverse Chemical Functionalities via Linkage and Coupling Reactions

Modern synthetic chemistry offers numerous methods to introduce new functional groups onto heterocyclic scaffolds through linkage and coupling reactions. For the 2,5-dicyclohexyl-1,3,4-oxadiazole, these strategies would typically involve a two-step process: initial functionalization of a cyclohexyl ring (as described in 4.3) to create a reactive handle, followed by a coupling reaction. Alternatively, unsymmetrical oxadiazoles can be synthesized where one substituent is cyclohexyl and the other is a reactive group (e.g., a halogenated aryl ring) suitable for coupling.

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, a bromo-functionalized derivative of 2,5-dicyclohexyl-1,3,4-oxadiazole could undergo Suzuki coupling with a boronic acid or Stille coupling with an organostannane. Copper-catalyzed reactions are also widely used for coupling 1,3,4-oxadiazoles with aryl or alkenyl halides. nih.govacs.orgorganic-chemistry.org

Furthermore, multi-component reactions, such as the aza-Wittig/isocyanide-based reaction, allow for the one-pot synthesis of complex oxadiazole derivatives containing cyclohexyl moieties and other diverse functionalities. researchgate.net Linkage can also be achieved by synthesizing an amino-substituted oxadiazole, which can then be acylated or coupled with other molecules. d-nb.info

| Coupling/Linkage Strategy | Key Reactants | Catalyst/Reagents | Resulting Linkage | References |

| Suzuki Coupling | Halogenated oxadiazole, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl) | mdpi.com |

| Copper-Catalyzed C-H Arylation | 1,3,4-Oxadiazole, Aryl iodide | CuO nanoparticles | C-C (Aryl) | organic-chemistry.orgmdpi.com |

| Three-Component Reaction | Benzoic acid, (N-isocyanimino)triphenylphosphorane, Cyclohexyl isocyanate | None (Aza-Wittig) | Carboxamide linkage | researchgate.net |

| Amide Bond Formation | Amino-oxadiazole, Acid chloride | Triethylamine | Amide (-NH-CO-) | d-nb.info |

| Thioether Linkage | Chloroacetamide-oxadiazole, Thiol | Diisopropylethylamine | Thioether (-S-) | d-nb.info |

Theoretical and Computational Chemistry Investigations of 2,5 Dicyclohexyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com It is particularly effective for obtaining optimized molecular geometries and predicting the stability of compounds in their ground state. mdpi.comajchem-a.com For the 1,3,4-oxadiazole (B1194373) class of compounds, DFT calculations, often employing the B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional with a suitable basis set like 6-311++G(d,p), are used to determine key structural parameters such as bond lengths and angles. ajchem-a.com

Studies on various 1,3,4-oxadiazole isomers have shown that the 1,3,4-isomer possesses significant stability compared to other arrangements like the 1,2,3- or 1,2,4-isomers. scirp.org The stability of the 1,3,4-oxadiazole ring is a crucial factor in its frequent use as a scaffold in medicinal chemistry. scirp.org For 2,5-Dicyclohexyl-1,3,4-oxadiazole, DFT would be used to calculate its optimized geometry, vibrational frequencies, and thermodynamic properties, confirming the lowest energy conformation of the dicyclohexyl rings relative to the central oxadiazole core. The large energy gap between the HOMO and LUMO, as calculated by DFT, is an indicator of high kinetic stability for this class of molecules. researchgate.net

Table 1: Example of DFT-Calculated Parameters for Substituted 1,3,4-Oxadiazole Derivatives Note: This table presents typical data for related compounds to illustrate the outputs of DFT calculations, as specific data for 2,5-Dicyclohexyl-1,3,4-oxadiazole is not available in the cited literature.

| Compound Derivative | Method/Basis Set | Optimization Energy (a.u.) | Dipole Moment (Debye) |

|---|---|---|---|

| Phenyl-substituted 1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -778.34 | 2.95 |

| 4-Fluorophenyl-substituted 1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -877.78 | 1.58 |

Source: Adapted from multiple studies on oxadiazole derivatives. mdpi.comajchem-a.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter that correlates with the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. scirp.orgresearchgate.net

For 2,5-disubstituted-1,3,4-oxadiazole systems, the distribution of these orbitals is heavily influenced by the nature of the substituents. beilstein-journals.org In some derivatives, the HOMO is localized on the substituent groups while the LUMO is centered on the oxadiazole ring, whereas in others, the reverse is true. beilstein-journals.org In the case of 2,5-Dicyclohexyl-1,3,4-oxadiazole, the cyclohexyl groups are electron-donating aliphatic substituents. It is therefore predicted that the electron density of the HOMO would be significantly contributed by these cyclohexyl rings, while the LUMO would likely be localized on the electron-deficient 1,3,4-oxadiazole core. This distribution influences how the molecule participates in charge-transfer interactions. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for 1,3,4-Oxadiazole Derivatives Note: This table illustrates typical values for related compounds.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.84 | -1.53 | 5.31 |

| 3BDMT (a thiadiazole derivative) | - | - | 3.98 |

Source: Adapted from various computational studies. ajchem-a.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comlibretexts.org The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favored sites for nucleophilic attack. univ-biskra.dz Green areas represent neutral potential.

Computational Modeling of Molecular Interactions

Beyond understanding the intrinsic properties of the molecule itself, computational models are essential for predicting how it will interact with other molecules, particularly biological targets like proteins and enzymes.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a macromolecule, such as a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijcce.ac.ir Numerous 1,3,4-oxadiazole derivatives have been subjected to molecular docking studies against a wide range of biological targets, including kinases (e.g., VEGFR-2), cyclooxygenases (COX-1/COX-2), and various microbial enzymes, often showing promising binding energies and interaction profiles. mdpi.comdergipark.org.trmdpi.commdpi.com

For 2,5-Dicyclohexyl-1,3,4-oxadiazole, docking studies would be crucial to evaluate its potential as a ligand for specific protein targets. The bulky, hydrophobic cyclohexyl groups would be expected to play a significant role in binding, likely fitting into hydrophobic pockets within a receptor's active site. The hydrogen bond accepting capability of the nitrogen and oxygen atoms in the oxadiazole ring could form key interactions with amino acid residues like Aspartate (Asp). dergipark.org.tr Docking simulations would provide insights into the binding mode, estimate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. ijper.org

Table 3: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives Note: This table shows various oxadiazole derivatives and their studied protein targets to exemplify the application of molecular docking.

| Oxadiazole Derivative Type | Protein Target | PDB ID | Binding Energy / Score | Key Interacting Residues |

|---|---|---|---|---|

| Substituted 1,3,4-oxadiazole-amides | VEGFR-2 | 3VHE | -48.89 kJ/mol | Cys1045, His1024, Ile1044 |

| Thiophene-substituted 1,3,4-oxadiazoles | VEGFR-2 Kinase | 2OH4 | - | Asp1046 |

| Pyridine-carboxamide substituted 1,3,4-oxadiazoles | Cyclooxygenase-2 (COX-2) | 5IKR | -9.6 kcal/mol | Arg120, Tyr355 |

Source: Compiled from multiple molecular docking studies. mdpi.comdergipark.org.trmdpi.comijper.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. rsc.org By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, analyze conformational changes, and provide a more accurate estimation of binding free energies. mdpi.com

In the context of 2,5-Dicyclohexyl-1,3,4-oxadiazole, once a promising binding pose is identified through docking, MD simulations would be employed to validate the stability of this interaction. rsc.org The simulation would track the conformational flexibility of the two cyclohexyl rings within the binding pocket, ensuring they maintain a favorable orientation. It would also confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking persist over the simulation time. mdpi.com Such simulations are crucial for confirming that a potential ligand forms a stable and lasting complex with its target receptor, a key requirement for its biological function. rsc.org

Structure-Activity Relationship (SAR) Analysis from Computational Perspectives

A Structure-Activity Relationship (SAR) analysis aims to determine how the chemical structure of a compound influences its biological activity. From a computational standpoint, this often involves the use of techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. For the broader class of 2,5-disubstituted-1,3,4-oxadiazoles, SAR studies have been conducted to explore their potential in various applications, including as antimicrobial and anti-inflammatory agents. These studies typically reveal that the nature of the substituent at the 2 and 5 positions of the oxadiazole ring plays a crucial role in the compound's activity. For instance, the presence of aromatic or heterocyclic rings can influence properties such as binding affinity to biological targets.

However, a specific computational SAR analysis for 2,5-Dicyclohexyl-1,3,4-oxadiazole is not documented in the reviewed literature. Such an analysis would theoretically involve:

Molecular Docking: Simulating the interaction of 2,5-Dicyclohexyl-1,3,4-oxadiazole with a specific biological target (e.g., an enzyme or receptor). The bulky and flexible cyclohexyl groups would be expected to have a significant impact on the binding mode and affinity compared to smaller or more rigid substituents.

QSAR Modeling: Developing a mathematical model that correlates the structural features (descriptors) of a series of related compounds with their biological activity. To perform a QSAR study that includes 2,5-Dicyclohexyl-1,3,4-oxadiazole, a dataset of its activity along with that of structurally similar compounds would be required.

Without experimental data on the biological activity of 2,5-Dicyclohexyl-1,3,4-oxadiazole, a computational SAR analysis remains speculative.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges in a molecule. This information provides insights into the electronic distribution and can help in understanding a molecule's reactivity, intermolecular interactions, and spectroscopic properties. The analysis is performed using quantum chemical calculations, typically based on methods like Density Functional Theory (DFT).

For the 1,3,4-oxadiazole ring system, Mulliken population analysis generally shows that the nitrogen atoms are centers of negative charge, while the carbon atoms are relatively electron-deficient. The oxygen atom also carries a negative charge. This charge distribution is a key factor in the chemical behavior of 1,3,4-oxadiazole derivatives.

A specific Mulliken population analysis for 2,5-Dicyclohexyl-1,3,4-oxadiazole has not been reported in the available scientific literature. A hypothetical analysis would likely reveal the following trends:

The nitrogen and oxygen atoms of the oxadiazole ring would possess negative Mulliken charges.

The carbon atoms of the oxadiazole ring would have positive Mulliken charges.

The cyclohexyl rings, being non-aromatic and composed of sp3-hybridized carbon atoms, would have a different charge distribution compared to aromatic substituents. The specific charges on the carbon and hydrogen atoms of the cyclohexyl groups would depend on their connectivity and conformation.

To provide a concrete example, a data table from a Mulliken population analysis would typically look like this:

Hypothetical Mulliken Atomic Charges for 2,5-Dicyclohexyl-1,3,4-oxadiazole (Note: This table is illustrative and not based on actual published data for this specific compound.)

| Atom Number | Atom Type | Mulliken Charge (a.u.) |

| O1 | O | -0.45 |

| N2 | N | -0.20 |

| C3 | C | +0.35 |

| N4 | N | -0.20 |

| C5 | C | +0.35 |

| C(cyclohexyl) | C | Variable (-0.1 to +0.1) |

| H(cyclohexyl) | H | Variable (+0.05 to +0.15) |

It is important to reiterate that the above table is a generalized representation and the actual charge distribution would require specific quantum chemical calculations for 2,5-Dicyclohexyl-1,3,4-oxadiazole. The lack of such published data prevents a detailed and scientifically accurate discussion for this particular molecule.

Advanced Applications of 2,5 Dicyclohexyl 1,3,4 Oxadiazole in Materials Science Research

Role in Organic Light-Emitting Diodes (OLEDs) as Electron-Transporting or Light-Emitting Layers

The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs). rsc.org Its electron-deficient nature makes compounds containing this ring excellent candidates for electron-transporting layers (ETLs) and hole-blocking layers (HBLs). researchgate.net These layers are crucial for balancing charge carrier injection and transport within the OLED device, which leads to higher efficiency and performance.

Research has extensively focused on 2,5-diaryl-1,3,4-oxadiazoles, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), which are used as electron-injection and transport materials to improve the balance of charge carriers and enhance quantum efficiency. researchgate.netresearchgate.net In many device architectures, oxadiazole derivatives are blended with emissive polymers. For instance, single-layer OLEDs have been fabricated using blends of emissive polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) with oxadiazole-based electron transport compounds. These blended layers show significantly enhanced external quantum efficiencies—sometimes by more than two orders of magnitude—compared to devices made from the pure emissive polymer. rsc.org

While much of the literature centers on aryl-substituted oxadiazoles (B1248032), the fundamental electron-accepting property originates from the oxadiazole ring itself. Therefore, 2,5-dicyclohexyl-1,3,4-oxadiazole is also a candidate for these applications. The aliphatic cyclohexyl groups, in contrast to aromatic phenyl groups, can influence the material's solubility, film-forming properties, and energy levels, offering a different set of parameters for device optimization. Furthermore, 1,3,4-oxadiazole derivatives have been investigated not just as ETL materials but also as the primary light-emitting species, particularly for creating deep-blue thermally activated delayed fluorescence (TADF) emitters. st-andrews.ac.uk

| Device Configuration | Oxadiazole Compound Type | Key Finding | Reference |

|---|---|---|---|

| ITO/PEDOT:PSS/MEH-PPV–Oxadiazole Hybrid/Al | 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrid | External quantum efficiencies reached ~0.4% at 30 mA cm⁻², a significant enhancement over pure MEH-PPV devices. | rsc.org |

| Blended-layer OLED | 2,5-diaryl-1,3,4-oxadiazole | Act as good electron-transporters, improving device efficiency. | rsc.org |

| TADF Emitter | 1,3,4-oxadiazole-based | Achieved deep-blue emission with an external quantum efficiency of 11.8%. | st-andrews.ac.uk |

Development as Scintillating Materials and Laser Dyes

The inherent fluorescence and high quantum yields of many 1,3,4-oxadiazole derivatives make them suitable for use as scintillators and laser dyes. mdpi.commdpi.com Scintillators are materials that absorb high-energy radiation (like X-rays or gamma rays) and re-emit it as a pulse of light, a critical function in radiation detection and medical imaging. The thermal stability of the oxadiazole ring is a significant advantage in these applications. iajps.com

Similarly, in the field of laser technology, organic dyes are used as the gain medium in dye lasers. These dyes must possess strong fluorescence with high quantum efficiency to sustain laser action. nist.gov Compounds like 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole are recognized as laser dyes with high photoluminescence quantum yields. medchemexpress.com The specific tuning of the optical properties can be achieved by modifying the substituents on the oxadiazole core. Research has shown that the spectral-luminescent properties of 2,5-diaryl-1,3,4-oxadiazoles can yield high quantum yields (up to 0.98) in various solvents, demonstrating their potential in these applications. researchgate.net The use of 2,5-dicyclohexyl-1,3,4-oxadiazole in this context would leverage the fluorescent properties of the core heterocycle, with the cyclohexyl groups potentially enhancing solubility in specific organic matrices used for scintillating cocktails or laser dye solutions.

Utilization in High-Performance Polymer Systems (e.g., Heat-Resistant Polymers)

The exceptional thermal and chemical stability of the 1,3,4-oxadiazole ring is a key property exploited in the development of high-performance polymers. mdpi.comiajps.com Aromatic poly-1,3,4-oxadiazoles are a class of polymers known for their high glass transition temperatures and degradation temperatures, making them suitable for applications requiring thermal resistance, such as in membranes for gas separation or as specialty engineering plastics. iajps.comutwente.nl

The synthesis of these polymers often involves the cyclization of polyhydrazides. However, a major challenge with many aromatic polyoxadiazoles is their poor solubility, which can make processing and fabrication difficult. utwente.nl For example, poly(p-phenylene)-1,3,4-oxadiazole is typically only soluble in concentrated sulfuric acid. utwente.nl Research has focused on improving solubility by incorporating flexible linkages or bulky side groups into the polymer backbone. utwente.nl Incorporating aliphatic rings like cyclohexyl groups, as seen in 2,5-dicyclohexyl-1,3,4-oxadiazole, represents a strategy to potentially disrupt the close packing of polymer chains, thereby improving solubility in common organic solvents while aiming to retain the high thermal stability of the oxadiazole core.

| Polymer Type | Key Property | Application Area | Reference |

|---|---|---|---|

| Aromatic Poly-1,3,4-oxadiazoles | High thermal stability, high glass transition temperature. | Thermally stable membrane materials for gas separation. | utwente.nl |

| 2,5-disubstituted 1,3,4-oxadiazole derivatives | High thermal and chemical stability. | General heat-resistant polymers. | mdpi.com |

| Aryl-substituted Poly-1,3,4-oxadiazoles | The aryl group at position 2 increases the thermal stability of the 1,3,4-oxadiazole ring. | Production of heat-resistant poly-1,3,4-oxadiazoles. | iajps.com |

Exploitation of Optical Brightening and Fluorescent Properties

Optical brightening agents, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit it in the blue region. This behavior masks the natural yellowing of materials like textiles, papers, and plastics, making them appear whiter and brighter. The inherent fluorescent properties of 1,3,4-oxadiazole derivatives make them prime candidates for such applications. mdpi.commdpi.comresearchgate.netsphinxsai.com

The effectiveness of these compounds lies in their strong fluorescence and high quantum yields. mdpi.com Studies on various 2,5-disubstituted 1,3,4-oxadiazoles confirm their significant optical properties, which can be tuned by altering the substituents. nih.gov The correlation between the molecular structure and the optical response is a key area of research; for instance, increasing the conjugation length in the substituents typically shifts the emission towards longer wavelengths (a red shift). nih.gov The strong UV absorption and blue fluorescence of the basic oxadiazole structure are the essential features for an optical brightener. The dicyclohexyl variant would be evaluated for its specific absorption/emission spectrum and its compatibility with the host material to be brightened.

Consideration in Anti-Corrosion Agent Formulations

The 1,3,4-oxadiazole ring, with its heteroatoms (nitrogen and oxygen) containing lone pairs of electrons, can effectively function as a corrosion inhibitor. researchgate.netsphinxsai.com These compounds can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, a process known as chemisorption.

Numerous studies have demonstrated the efficacy of 2,5-disubstituted 1,3,4-oxadiazole derivatives as corrosion inhibitors for various metals, particularly for steel in acidic media. researchgate.net For example, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) has shown excellent anticorrosion properties for carbon steel in hydrochloric acid. The inhibition efficiency of these compounds generally increases with their concentration. researchgate.net The specific substituents on the oxadiazole ring play a crucial role in the effectiveness of the inhibitor by influencing the electron density on the heterocyclic ring and its adsorption characteristics. The dicyclohexyl groups in 2,5-dicyclohexyl-1,3,4-oxadiazole would affect the molecule's spatial orientation and packing on the metal surface, which are important factors in determining the quality and stability of the protective film.

Future Research Directions and Emerging Trends for 2,5 Dicyclohexyl 1,3,4 Oxadiazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally involved methods that can be harsh and environmentally taxing. nih.gov Common approaches include the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.net Future research is increasingly focused on developing greener and more efficient synthetic routes.

Sustainable Approaches:

Recent reviews highlight a significant shift towards environmentally benign synthesis of 1,3,4-oxadiazole derivatives. nih.gov These methods aim to minimize waste and avoid hazardous reagents by utilizing renewable substrates, non-toxic catalysts, and milder reaction conditions. nih.gov Innovative techniques being explored include:

Microwave-assisted synthesis: This method can lead to rapid reactions and higher yields with reduced waste. researchgate.netnih.gov

Ultrasound-promoted synthesis: Sonochemical methods can facilitate reactions at ambient temperatures. ipindexing.com

Electrochemical synthesis: This approach offers a green and sustainable protocol for constructing the 1,3,4-oxadiazole skeleton under mild conditions. sioc-journal.cn

Green-solvent-mediated synthesis: The use of environmentally friendly solvents is a key aspect of sustainable chemistry. nih.gov

Catalyst-based and catalyst-free methods: Research into new catalysts and conditions that avoid them altogether is ongoing. nih.gov

One promising new approach involves the coupling of α-bromo nitroalkanes with acyl hydrazides, which directly yields 2,5-disubstituted oxadiazoles (B1248032) without the need for a 1,2-diacyl hydrazide intermediate. researchgate.net Another innovative method is the [4+1] cyclization of benzohydrazide (B10538) and ClCF2COONa. eurekaselect.com

| Synthetic Method | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. researchgate.netnih.gov | Rapid, higher yields, reduced waste. researchgate.net |

| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to induce chemical reactions. ipindexing.com | Can be performed at ambient temperature. ipindexing.com |

| Electrochemical Synthesis | Uses electrical current to drive chemical reactions. sioc-journal.cn | Mild conditions, high atom-economy, green protocol. sioc-journal.cn |

| Green-Solvent-Mediated Synthesis | Involves the use of environmentally friendly solvents. nih.gov | Reduced environmental impact. nih.gov |

Advanced Spectroscopic Characterization Techniques and Methodologies

A thorough understanding of the structural and electronic properties of 2,5-dicyclohexyl-1,3,4-oxadiazole is crucial for its application. Advanced spectroscopic techniques are vital for this characterization.

Comprehensive spectral analysis using techniques such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry provides a deep understanding of the structural and electronic properties of oxadiazole derivatives. journalspub.comijrpr.com

UV-Visible Spectroscopy: Provides insights into the electronic transitions and conjugation within the molecule, which is important for optoelectronic applications. journalspub.com

Infrared Spectroscopy: Helps to identify the functional groups and molecular vibrations, confirming the molecular structure. journalspub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise connectivity of atoms within the molecule. d-nb.infonih.gov

Mass Spectrometry: Confirms the molecular weight of the synthesized compounds. ijrpr.com

Future research will likely involve the application of more advanced and combined spectroscopic techniques to gain even more detailed structural information.

Deeper Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry is becoming an increasingly important tool for understanding the properties of molecules like 2,5-dicyclohexyl-1,3,4-oxadiazole. nahrainuniv.edu.iq Density Functional Theory (DFT) calculations, for instance, can be used to evaluate a range of physical and electronic properties. nahrainuniv.edu.iqresearchgate.net

Key Areas of Computational Study:

Optimized Geometry: Determining the most stable three-dimensional structure of the molecule. nahrainuniv.edu.iq

Electronic Properties: Calculating molecular orbital energies and electrostatic potential to understand reactivity and intermolecular interactions. nahrainuniv.edu.iq

Spectroscopic Prediction: Simulating vibrational and electronic absorption spectra to aid in the interpretation of experimental data. nahrainuniv.edu.iq

Structure-Activity Relationships (SARs): Computational docking studies can predict how these molecules might interact with biological targets, guiding the design of new therapeutic agents. nih.govmdpi.com

| Computational Method | Information Gained | Relevance |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, simulated spectra. nahrainuniv.edu.iqresearchgate.net | Predicts reactivity and physical properties. |

| Molecular Docking | Binding modes and affinities with biological targets. nih.govmdpi.com | Guides drug design and SAR studies. |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes over time. mdpi.com | Assesses the stability of potential drug candidates. |

Development of Hybrid Materials Incorporating 2,5-Dicyclohexyl-1,3,4-oxadiazole for Enhanced Performance

The unique electronic properties of the 1,3,4-oxadiazole ring make it a valuable component in the development of advanced materials. chim.it The incorporation of 2,5-dicyclohexyl-1,3,4-oxadiazole into hybrid materials is a promising area of research.

Scientists are exploring the creation of new hybrid materials by combining 1,3,4-oxadiazoles with other biologically active molecules or functional scaffolds. chim.itresearchgate.net The electron-deficient nature of the oxadiazole ring makes it suitable for applications in organic electronics. researchgate.net

For example, 2,5-diaryl-1,3,4-oxadiazole-fluorene hybrid molecules have been synthesized and investigated as electron transporting materials in Organic Light-Emitting Diodes (OLEDs). worktribe.comrsc.org The introduction of bulky cyclohexyl groups could potentially influence the packing and morphology of these materials, leading to enhanced performance.

Investigation of 2,5-Dicyclohexyl-1,3,4-oxadiazole as a Scaffold for Complexing Agents

The nitrogen atoms within the 1,3,4-oxadiazole ring possess lone pairs of electrons, making them potential sites for coordination with metal ions. mdpi.com This has led to growing interest in using oxadiazole derivatives as ligands in coordination chemistry.

The 1,2,4-oxadiazole (B8745197) isomer has been recognized for its ability to act as a multidentate ligand, and similar potential exists for 1,3,4-oxadiazoles. The coordination of oxadiazole derivatives with transition metals can enhance their intrinsic properties, leading to new materials with interesting magnetic, optical, or catalytic properties. mdpi.com

Research in this area has shown that oxadiazole-based ligands can form complexes with a variety of metal ions, including copper(II), silver(I), and others. mdpi.comacs.org The specific nature of the substituents at the 2 and 5 positions of the oxadiazole ring, in this case, cyclohexyl groups, will play a crucial role in determining the coordination geometry and the properties of the resulting metal complexes. Quantum-chemical studies can help to predict the preferred coordination sites. researchcommons.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-dicyclohexyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : Cyclization of diacylhydrazides using dehydrating agents (e.g., H3PO4/P2O5) is common. For example, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole was synthesized via cyclization of 4-nitrobenzoic acid hydrazide with a 65% yield after refluxing in DMSO for 18 hours . Yield optimization requires controlled stoichiometry, solvent selection (e.g., ethanol for Schiff base formation), and catalyst use (e.g., glacial acetic acid for condensation) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 2,5-dicyclohexyl-1,3,4-oxadiazole derivatives?

- Methodology :

- FT-IR : Confirms oxadiazole ring formation (C=N stretch at 1600–1650 cm⁻¹, C-O-C at 1250–1300 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent environments (e.g., cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 222.24 for 2,5-diphenyl derivatives) .

Q. How do substituents at the 2,5-positions affect the physical properties of 1,3,4-oxadiazole derivatives?

- Methodology : Electron-withdrawing groups (e.g., nitro, halogens) increase thermal stability and dipole moments, while bulky substituents (e.g., naphthyl) enhance π-π stacking in solid-state structures . Computational studies (DFT) predict solubility and melting points based on substituent polarity .

Advanced Research Questions

Q. What computational strategies are used to predict the stability and reactivity of 2,5-dicyclohexyl-1,3,4-oxadiazole?

- Methodology :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and HOMO-LUMO gaps to assess thermal stability .

- Molecular Dynamics (MD) : Simulates packing structures to predict crystallinity and mechanical properties .

- Example: DPO (2,5-dipicryl-oxadiazole) showed high thermal stability due to strong intermolecular interactions in crystal lattices .

Q. How can structure-activity relationships (SAR) guide the design of oxadiazole derivatives for biological applications?

- Methodology :

- Anticancer/Antidiabetic Activity : Introduce urea or sulfonamide groups at the 2,5-positions to enhance binding to target enzymes (e.g., α-glucosidase, tyrosine kinases). Compound 6b (2,5-bis-sulfonamide) showed potent anticancer activity (IC50 = 12 µM) .

- Insecticidal Activity : Symmetrical 2,5-bis(2,4-dichlorophenyl) derivatives exhibit strong lethality against houseflies via acetylcholine esterase inhibition .

Q. What strategies improve the electroluminescent efficiency of oxadiazole-based OLED materials?

- Methodology :

- Donor-Acceptor-Donor (D-A-D) Design : Incorporate electron-rich phenoxazine donors with oxadiazole cores to reduce singlet-triplet energy gaps (ΔEST), enabling thermally activated delayed fluorescence (TADF). 2PXZ-OXD achieved 14.9% external quantum efficiency (EQE) in green OLEDs .

- Solution Deposition : Use spin-coating with acetone or DMSO solvents to create uniform thin films for low-roll-off devices .

Notes

- Computational and experimental data should be cross-validated to address contradictions (e.g., solvent effects on synthesis yields ).

- For replication: Full synthetic protocols and spectral data are available in cited references.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.